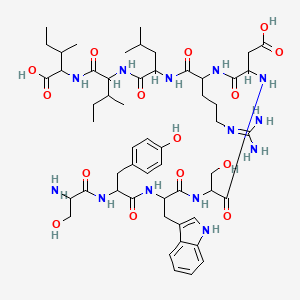

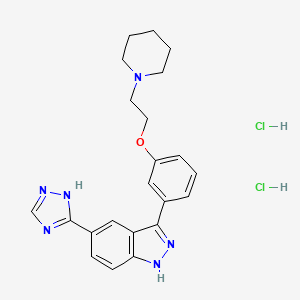

![molecular formula C15H20N2O2 B1150384 5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]- CAS No. 820231-95-6](/img/structure/B1150384.png)

5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-

Overview

Description

Subtype-selective α4β2 nicotinic acetylcholine receptor partial agonist; High Quality Biochemicals for Research Uses

Scientific Research Applications

Radioligand for Nicotinic Acetylcholine Receptors

5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-, and its derivatives have been studied as radioligands for nicotinic acetylcholine receptors (nAChRs). These compounds, particularly iodo-A-85380 derivatives, have shown promise in in vitro and in vivo assays, binding to nAChRs with high affinity and specificity. This suggests potential applications in imaging techniques like single photon emission computed tomography (SPECT) for studying nAChRs in neurological research (Horti et al., 1999).

Synthesis and Characterization

The compound's synthesis and characterization have been explored through various methods. For example, improved stereocontrolled syntheses from pyridine have been developed, highlighting its chemical versatility and potential for creating derivatives with specific properties (Krow et al., 2005). Additionally, the compound's role in the formation of pyridin-3-ols in foods has been studied, which is significant in understanding its behavior in different chemical environments (Hidalgo et al., 2020).

Potential in Pharmacological Probes and Medications

The compound and its analogues, like 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines, have been investigated for their affinity for nAChRs, showing potential as pharmacological probes or medications. These compounds demonstrate high-affinity binding to nAChRs, indicating their relevance in the development of new therapeutic agents (Koren et al., 1998).

Applications in Synthesis of Other Chemicals

The compound has been used in the synthesis of other chemicals, like bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine, showcasing its utility as a building block in complex chemical syntheses (Hou Hao-qing, 2010).

Involvement in Dinuclear Lanthanide Complexes

In the context of inorganic chemistry, the compound's derivatives have been involved in the formation of dinuclear lanthanide complexes, which exhibit slow magnetic relaxation, a property relevant in materials science and magnetic research (Zhang et al., 2016).

properties

IUPAC Name |

6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14/h9-11,14,17-18H,1-2,4,6-8,12H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONBUILDJNKYCB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=CC(=C2)C#CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401010179 | |

| Record name | Sazetidine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]- | |

CAS RN |

820231-95-6 | |

| Record name | Sazetidine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=820231-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sazetidine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sazetidine A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH23S35NSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

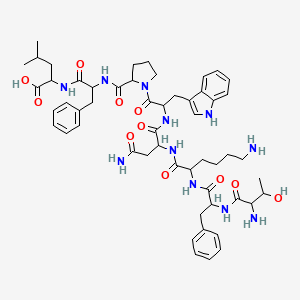

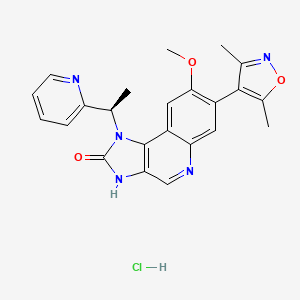

![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)

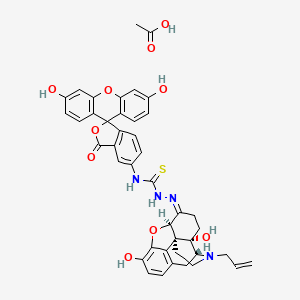

![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)